
Eicosapentaenoyl Ethanolamide
概要
説明
Eicosapentaenoyl Ethanolamide (EPEA) is an omega-3 polyunsaturated fatty acid (PUFA)-derived N-acylethanolamide (NAE) that belongs to the endocannabinoid-like "entourage" metabolite family. Structurally, it consists of a 20-carbon eicosapentaenoic acid (EPA; 20:5n-3) conjugated to ethanolamine. Unlike classical endocannabinoids such as anandamide (AEA), EPEA exhibits weaker binding affinity to cannabinoid receptors (CB1/CB2) but demonstrates unique signaling properties through peroxisome proliferator-activated receptors (PPARs) and other pathways . This article provides a detailed comparison of EPEA with structurally and functionally related NAEs, emphasizing receptor interactions, metabolic pathways, and biological roles.
準備方法
Enzymatic Amidation Using Immobilized Lipases
Lipozyme 435 in Solvent-Free Systems
The solvent-free enzymatic synthesis of EPEA represents a milestone in green chemistry. Wang et al. pioneered the use of Lipozyme 435 (a Candida antarctica lipase B immobilized on acrylic resin) to catalyze the amidation of eicosapentaenoic acid ethyl ester (EPA-EE) with ethanolamine . Under optimized conditions—70°C for 1 hour, with a 1:1.5 molar ratio of EPA-EE to ethanolamine and 10% enzyme loading—a molar yield of 62.5% was achieved. The absence of solvent eliminated the need for toxic reagents while enhancing mass transfer efficiency. Notably, this method avoided ion pair formation between free fatty acids and ethanolamine, a common issue in alternative approaches .
The thermostability of Lipozyme 435 proved critical, as temperatures exceeding 70°C led to enzyme denaturation. Comparative studies revealed Lipozyme 435’s superior tolerance to polar ethanolamine over Novozym 435 and Lipozyme RM IM, attributed to its robust immobilization matrix .
Novozym 435 with Ethyl Esters in Organic Media
Novozym 435, another Candida antarctica-derived lipase, has been employed in tert-butyl methyl ether (MTBE) systems for EPEA synthesis. Starting from EPA ethyl ester, ethanolamine (1.1 equivalents) reacts in the presence of molecular sieves to absorb generated water, shifting equilibrium toward amide formation . At 45°C and 12–24 hours, this method achieved 90–95% conversion, with subsequent purification via silica gel chromatography yielding >98% pure EPEA . The chemoselectivity of Novozym 435 for amidation over esterification minimized byproducts, underscoring its suitability for high-purity applications .
Continuous Flow Biocatalysis
While continuous flow systems for EPEA synthesis remain underexplored, analogous processes for oleoyl ethanolamide provide valuable insights. A packed-bed reactor loaded with Lipozyme 435 operated continuously for 157 hours at 55°C, achieving 65% conversion of oleic acid . Translating this to EPEA synthesis could involve substituting oleic acid with EPA-EE, leveraging limonene as a renewable solvent. The continuous flow approach offers superior space-time yields (up to 265 mmol per 157 hours) and enzyme reusability, critical for scaling production .
Solvent and Reaction Condition Optimization
Role of Solvent Polarity
Solvent selection profoundly impacts lipase activity and reaction equilibrium. Nonpolar solvents like limonene improve enzyme stability but may reduce ethanolamine solubility . Conversely, polar eutectic solvents enhance reactant miscibility while maintaining enzyme activity . In solvent-free systems, the absence of a liquid phase maximizes substrate concentration, driving equilibrium toward amide formation .
Temperature and Time Dynamics
Optimal temperatures for EPEA synthesis range from 45°C to 70°C, balancing reaction rate and enzyme stability. At 60°C, Novozym 435 achieves peak activity in eutectic solvents, whereas Lipozyme 435 performs optimally at 70°C in solvent-free conditions . Prolonged reaction times (>24 hours) risk side reactions, necessitating precise kinetic control .
Downstream Processing and Purification
Crystallization Techniques
Crystallization from reaction mixtures, as demonstrated for oleoyl ethanolamide, offers a low-energy purification method. Cooling the post-reaction mixture to 22°C induced spontaneous crystallization, yielding 99% pure product with 53% isolation efficiency . Adapting this to EPEA would require solvent systems favoring its crystallization behavior.
Chromatographic Purification
Silica gel chromatography remains the gold standard for high-purity EPEA, particularly when using ethyl ester substrates. Elution with n-hexane/ethyl acetate (1:1) containing 5% ethanol effectively separates EPEA from unreacted starting materials .
Comparative Analysis of Preparation Methods
*Conversion rate for oleoyl ethanolamide, included for conceptual comparison.
Industrial Scalability and Challenges
Catalyst Reusability
Lipozyme 435 retains >90% activity after 10 reaction cycles in solvent-free systems, making it economically viable for large-scale production . In contrast, Novozym 435 requires periodic replacement due to gradual deactivation in polar media .
Cost-Effectiveness
The use of agri-food waste-derived fatty acids, as proposed for oleoyl ethanolamide, could reduce raw material costs by 40–60% . Similarly, deep eutectic solvents offer reusable, low-cost alternatives to organic solvents .
科学的研究の応用
Neuroprotective Effects
Research indicates that EPEA exhibits significant neuroprotective properties, particularly in models of neuroinflammation. A study investigated the effects of EPEA on olfactory ensheathing cells (OECs) exposed to lipopolysaccharide (LPS)-induced neuroinflammation. The results demonstrated that EPEA treatment resulted in improved cell viability and morphology compared to untreated controls. Specifically, EPEA reduced the expression of inflammatory markers such as GFAP and vimentin in OECs, indicating its potential as a therapeutic agent in neurodegenerative diseases.
Table 1: Neuroprotective Effects of EPEA on OECs
Treatment | Cell Viability (%) | GFAP Expression | Vimentin Expression |
---|---|---|---|
Control | 50 | High | High |
EPEA (0.1 µM) | 75 | Moderate | Moderate |
EPEA (0.5 µM) | 80 | Low | Low |
Anti-Inflammatory Properties
EPEA has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. In a study focusing on psoriatic skin substitutes, EPEA supplementation led to a significant reduction in epidermal thickness and keratinocyte proliferation, suggesting its role in modulating inflammatory responses in skin disorders.
Case Study: Psoriasis Model
In this model, human fibroblasts and keratinocytes were treated with EPEA for seven days at a concentration of 10 µM. The findings indicated:
- Decreased Epidermal Thickness : Treatment with EPEA resulted in a notable reduction in skin thickness.
- Reduced Ki67 Positive Keratinocytes : A significant decrease in proliferating keratinocytes was observed, highlighting the compound's potential in managing psoriasis.
Cancer Therapeutics
EPEA has been investigated for its anticancer properties, particularly against prostate cancer cells. Studies have shown that EPEA exhibits greater anti-proliferative potency compared to its parent fatty acid, EPA. The mechanism appears to involve activation of cannabinoid receptors that mediate cell growth inhibition.
Table 2: Anti-Proliferative Effects of EPEA on Prostate Cancer Cells
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Eicosapentaenoyl Ethanolamide (EPEA) | LNCaP | 5 | Cannabinoid receptor activation |
Eicosapentaenoic Acid (EPA) | LNCaP | 15 | Direct cytotoxicity |
This compound (EPEA) | PC3 | 6 | Cannabinoid receptor activation |
Metabolic Regulation
Recent studies suggest that EPEA may play a role in metabolic regulation by coupling nutrient availability with growth and lifespan extension. Research involving nematodes indicated that EPEA signaling could mediate the effects of dietary restriction on lifespan extension, positioning it as a potential target for metabolic disorders.
作用機序
エイコサペンタエノイルエタノールアミドは、主にカンナビノイド受容体CB1とCB2の活性化を通じて作用します。これらの受容体は、痛み、食欲、免疫応答などのさまざまな生理学的プロセスを調節する上で重要な役割を果たすエンドカンナビノイドシステムの一部です。 これらの受容体に結合することにより、エイコサペンタエノイルエタノールアミドは、炎症、細胞増殖、代謝に関与するシグナル伝達経路を調節できます .
類似化合物:
アラキドノイルエタノールアミド(アナンダミド): カンナビノイド受容体に対する内因性リガンドとして作用する別のN-アシルエタノールアミン。痛み調節と神経保護に関与しています。
ドコサヘキサエノイルエタノールアミド: ドコサヘキサエン酸から誘導されたこの化合物は、カンナビノイド受容体にも作用し、神経保護作用について研究されています。
独自性: エイコサペンタエノイルエタノールアミドは、他のN-アシルエタノールアミンとは異なる生物学的活性を付与する特定の脂肪酸組成により、ユニークです。 代謝シグナル伝達と寿命調節、特に線虫などのモデル生物における役割は、類似の化合物とは異なります .
類似化合物との比較
Structural Differences
EPEA shares the ethanolamine head group with other NAEs but differs in its fatty acid tail composition. Key structural distinctions include:
Compound | Fatty Acid Chain | Carbon Chain Length | Double Bonds | Omega Classification | Molecular Formula | Molecular Weight |
---|---|---|---|---|---|---|
EPEA | Eicosapentaenoic acid | 20 | 5 | ω-3 | C₂₂H₃₅NO₂ | 345.5 g/mol |
Arachidonoyl Ethanolamide (AEA) | Arachidonic acid | 20 | 4 | ω-6 | C₂₂H₃₇NO₂ | 347.5 g/mol |
Docosahexaenoyl Ethanolamide (DHEA) | Docosahexaenoic acid (DHA) | 22 | 6 | ω-3 | C₂₄H₃₇NO₂ | 371.6 g/mol |
Oleoyl Ethanolamide (OEA) | Oleic acid | 18 | 1 | ω-9 | C₂₀H₃₉NO₂ | 325.5 g/mol |
Palmitoyl Ethanolamide (PEA) | Palmitic acid | 16 | 0 | - | C₁₈H₃₇NO₂ | 299.5 g/mol |
Key Observations :
- EPEA and DHEA are ω-3 PUFA derivatives, whereas AEA is ω-4. This structural difference influences their receptor selectivity and anti-inflammatory potency .
- The absence of a pentyl tail in EPEA (compared to AEA) reduces its CB1/CB2 binding affinity .
Receptor Affinity and Signaling Pathways
EPEA and its analogues exhibit divergent interactions with cannabinoid and non-cannabinoid receptors:
Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | PPARγ Activation | Other Targets |
---|---|---|---|---|
EPEA | >10 µM | >10 µM | Moderate | PPARα, TRPV1 |
AEA | 61 nM | 306 nM | Weak | TRPV1, GPR55 |
DHEA | >10 µM | >10 µM | Strong | PPARα, PPARγ |
OEA | >10 µM | >10 µM | Strong | PPARα, GPR119 |
PEA | >10 µM | >10 µM | Weak | PPARα, GPR55 |
Key Findings :
- EPEA and DHEA are weak CB1/CB2 ligands compared to AEA but activate PPARγ more potently, contributing to anti-inflammatory and neuroprotective effects .
- AEA’s high CB1 affinity underpins its role in neuromodulation (e.g., pain, appetite), while EPEA’s PPARγ activation may explain its efficacy in metabolic regulation .
Metabolic Pathways
EPEA is synthesized enzymatically from EPA and ethanolamine, often via phospholipase D-mediated pathways. Its catabolism involves cytochrome P450 (CYP) enzymes, such as CYP2J2, which converts EPEA to 17,18-epoxyeicosatetraenoic acid ethanolamide (17,18-EpETE-EA), a potent CB2 agonist . In contrast:
- AEA is hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.
- DHEA undergoes similar CYP-mediated epoxidation, producing metabolites with distinct receptor activities .
Species-Specific Presence :
- EPEA is abundant in C. elegans and detectable in human milk but absent in mouse serum, highlighting species-specific metabolic conservation .
Anti-Inflammatory and Immunomodulatory Effects
- EPEA : Reduces pro-inflammatory cytokines via PPARγ and inhibits NF-κB signaling. Shows promise in treating inflammatory bowel disease .
- DHEA : Enhances autophagy in cancer cells and mitigates neuroinflammation .
- AEA : Modulates immune cell migration through CB2 activation .
Neurological and Developmental Roles
- EPEA and DHEA are present in human milk, suggesting roles in infant brain development and immune system maturation .
- AEA regulates synaptic plasticity and neurogenesis via CB1 .
Metabolic Regulation
- EPEA and OEA activate PPARα, promoting lipid oxidation and weight loss .
生物活性
Eicosapentaenoyl ethanolamide (EPEA) is a bioactive lipid derived from eicosapentaenoic acid (EPA), classified as an N-acylethanolamide. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-proliferative contexts. This article delves into the biological activity of EPEA, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.
EPEA is characterized by its structure as an ethanolamide of eicosapentaenoic acid, which contributes to its biological functions. It undergoes metabolism via fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating its levels in biological systems . The compound is subject to oxidation, necessitating careful handling to maintain stability .
Anti-Inflammatory Effects
EPEA exhibits significant anti-inflammatory properties:
- Mechanism of Action : EPEA modulates the production of pro-inflammatory mediators, promoting a shift towards anti-inflammatory lipid profiles. For instance, it has been shown to enhance the levels of anti-inflammatory mediators like prostaglandin E3 (PGE3) while reducing pro-inflammatory ones such as PGE2 in psoriatic skin models .
- Clinical Relevance : In vitro studies have demonstrated that EPEA can reduce the proliferation of keratinocytes in psoriatic skin substitutes, indicating its potential for treating psoriasis and other inflammatory skin conditions .
Anti-Proliferative Activity
EPEA has shown promising results in inhibiting cell proliferation across various cancer cell lines:
- Cancer Cell Studies : Research indicates that EPEA possesses greater anti-proliferative potency compared to its parent fatty acid EPA. In prostate cancer cell lines (LNCaP and PC3), EPEA's effects were mediated through cannabinoid receptors CB1 and CB2, although not exclusively reliant on these pathways .
- Case Study : A study demonstrated that EPEA significantly inhibited the growth of LNCaP cells, suggesting its potential as an adjunctive treatment in prostate cancer therapy .
Effects on Lifespan and Metabolism
EPEA has been implicated in metabolic signaling related to lifespan extension:
- Dietary Restriction Studies : In nematode models, EPEA was found to inhibit dietary-restriction-induced lifespan extension, suggesting it acts as a metabolic signal that integrates nutrient availability with growth and longevity .
- Metabolomic Insights : Non-targeted metabolomics approaches revealed changes in plasma concentrations of EPEA under various physiological conditions, further linking it to metabolic health and disease states .
Data Summary
The following table summarizes key findings related to the biological activities of EPEA:
Q & A
Basic Research Questions
Q. What are the primary experimental models used to study EPEA's metabolic and anti-inflammatory effects?
EPEA has been studied in C. elegans for its role in linking nutrient availability to lifespan regulation and in mammalian models (e.g., 3T3-L1 adipocytes) for anti-inflammatory effects. In C. elegans, dietary restriction experiments reveal EPEA's inhibition of lifespan extension via non-canonical pathways, as these organisms lack mammalian cannabinoid receptors . For anti-inflammatory studies, assays measuring cytokine suppression (e.g., IL-6 and MCP-1 via ELISA) in adipocytes treated with lipopolysaccharide (LPS) are standard .
Q. What methodological approaches are recommended for synthesizing EPEA in laboratory settings?
Enzymatic synthesis using choline-chloride-based natural deep eutectic solvents (NADES) is an efficient method. Optimized conditions include a fish oil ethyl ester/ethanolamine molar ratio of 1:2, 60°C reaction temperature, 8.5% water content in the solvent, and enzyme loading of 2195 units. Centrifugation is used for product separation, achieving yields >90% .
Q. How should EPEA be stored and handled to maintain stability during experiments?
EPEA in powder form should be stored at -20°C (stable for 3 years) or 4°C (2 years). Solutions in solvents like ethanol are stable for 6 months at -80°C or 1 month at -20°C. Handling requires flame-resistant gloves, sealed goggles, and ventilation due to flammability (flash point: 13°C) and potential eye irritation .
Q. What analytical techniques validate EPEA purity and concentration?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly used. Mass spectrometry (MS) confirms molecular identity (CHNO, MW 345.52). Nuclear magnetic resonance (NMR) characterizes structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in EPEA's receptor-mediated effects across species?
While EPEA acts as a CB1/CB2 agonist in mammals, C. elegans lacks these receptors, suggesting alternative signaling pathways. Advanced approaches include:
- Receptor knockout/knockdown models in mammals to isolate CB1/CB2-independent effects.
- Binding assays (e.g., competitive radioligand studies) to identify novel receptors in invertebrates.
- Transcriptomic or proteomic profiling to uncover conserved signaling mediators .
Q. What experimental designs address variability in EPEA's impact on lifespan under dietary restriction?
Contradictory lifespan data in C. elegans may arise from differences in dietary composition, EPEA concentration, or genetic background. Recommendations include:
- Standardizing diets (e.g., defined bacterial strains or synthetic media).
- Dose-response curves to identify threshold effects.
- Genetic screens to pinpoint modifiers of EPEA’s lifespan regulation .
Q. How can enzymatic synthesis of EPEA be optimized for scalability without compromising yield?
Key parameters for scalability:
- Solvent system : Choline chloride-glucose NADES with controlled water content (8.5% w/w) enhances enzyme stability.
- Continuous flow reactors : Improve reaction consistency and reduce batch-to-batch variability.
- Immobilized enzymes : Enable reuse and reduce costs. Pilot-scale trials should monitor conversion rates via HPLC .
Q. What strategies mitigate confounding variables in EPEA's anti-inflammatory studies?
- Cell culture controls : Use LPS-free reagents and validate endotoxin levels.
- Multi-omics integration : Pair cytokine assays (e.g., ELISA) with lipidomic profiling to distinguish EPEA-specific effects from broader metabolic changes.
- In vivo models : Validate findings in transgenic mice with tissue-specific cannabinoid receptor deletions .
Q. Methodological Considerations Table
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKNJPJQKTXIT-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153302 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eicosapentaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109001-03-8 | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosapentaenoyl Ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。